molecular formula C25H17NO5S B2931012 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610760-28-6

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2931012
CAS No.: 610760-28-6
M. Wt: 443.47
InChI Key: BTJSWJKVBDRACQ-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a heterocyclic molecule featuring a benzothiazole moiety fused to a chromenone (coumarin-derived) scaffold, with a 4-methoxybenzoate ester at the 7-position. This structure combines fluorescence-enhancing benzothiazole and chromenone systems, which are commonly associated with optoelectronic and bioactive properties .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJSWJKVBDRACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carbonyl compounds under acidic conditions.

    Synthesis of Chromenone Core: The chromenone core is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Reduction Products: Reduced chromenone derivatives.

    Substitution Products: Various substituted benzoate derivatives.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in medicinal applications often involves the inhibition of specific enzymes or receptors. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The chromenone core may also interact with various biological targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

  • Benzothiazole-chromenone core: Shared with fluorescent dyes (e.g., Satam et al., 2013) and bioactive molecules (e.g., Al-Mutairi et al., ) .
  • 4-Methoxybenzoate ester : Contrasts with analogs bearing ethers, carboxylic acids, or piperazine substituents (Table 1).
Table 1: Structural Comparison with Analogous Compounds
Compound ID/Name Substituents at Position 7 Key Functional Groups Molecular Formula Molecular Weight (g/mol) logP (Calculated/Exp.)
Target Compound 4-Methoxybenzoate ester Ester, benzothiazole, chromenone C₃₀H₂₁NO₆S 523.56 ~5.2 (estimated)
ZINC1771990 () 4-(Trifluoromethyl)benzyloxy ether Ether, trifluoromethyl C₂₇H₂₀F₃NO₃S 519.51 6.1
3-(Benzothiazol-2-yl)-7-(diethylamino)coumarin-4-carboxylic acid () Diethylamino, carboxylic acid Carboxylic acid, tertiary amine C₂₂H₁₈N₂O₄S 394.10 4.6
Example 24 () Adamantylmethyl-pyrazole Adamantane, pyrazole C₃₃H₃₄N₆O₂S 602.73 ~7.0 (estimated)
3-Benzothiazol-2-yl-7-hydroxy-8-(piperazinyl)chromen-4-one () Piperazinylmethyl, hydroxy Hydroxy, piperazine C₂₃H₂₂N₄O₃S 434.51 ~3.8 (estimated)

Fluorescence and Optoelectronic Properties

  • Target Compound: The benzothiazole and chromenone core likely confers strong fluorescence, as seen in Satam et al. (2013), where benzothiazole-naphthol analogs exhibited λem ≈ 450–550 nm . The 4-methoxy group may enhance electron-donating capacity, red-shifting emission compared to non-methoxy analogs.
  • Diethylamino-coumarin analog (): Shows solubility in DMSO and moderate logP (4.6), with fluorescence useful in bioimaging . The target’s ester group may reduce polarity, favoring membrane permeability but limiting aqueous solubility.

Biological Activity

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole and chromone derivatives. Its structure can be represented as follows:

C19H17NO4S\text{C}_{19}\text{H}_{17}\text{N}\text{O}_4\text{S}

This compound features a benzothiazole moiety connected to a chromone structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and chromone exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 0.5 to 16 µg/mL, indicating considerable potency.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A2Staphylococcus aureus
Compound B8Escherichia coli
Compound C16Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values reported in the low micromolar range.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5Induction of apoptosis
MCF-710Inhibition of cell proliferation
A5497Activation of caspase pathways

Case Studies

  • Study on HeLa Cells : A recent study investigated the effects of this compound on HeLa cells, revealing that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase enzymes, which are critical in the apoptotic pathway .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against clinical isolates of bacteria. The compound demonstrated strong activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies indicate favorable binding affinities with targets such as ATR kinase and various bacterial enzymes, supporting its potential therapeutic applications .

Q & A

Basic Research: How can regioselectivity and purity be ensured during the synthesis of this compound?

Methodological Answer:
Regioselectivity in benzothiazole-chromenone hybrids is critical for functional group positioning. Key strategies include:

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple benzothiazole and chromenone moieties, ensuring regiocontrol .
  • Purification : Post-synthesis, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers and remove byproducts. Monitor reaction progress via TLC (Rf value optimization) .
  • Steric/Electronic Effects : Introduce directing groups (e.g., methoxy or methyl substituents) to guide coupling reactions, as seen in analogous 2-aryl benzothiazole syntheses .

Basic Research: What experimental protocols are recommended for structural elucidation via X-ray crystallography?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in solvents like DCM/hexane.
  • Software Tools : Process data with SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve anisotropic displacement parameters. Validate geometry using WinGX/ORTEP for 3D visualization and hydrogen-bonding analysis .
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups and eliminate disorder artifacts .

Basic Research: How to design initial biological evaluations for antitubercular activity?

Methodological Answer:

  • In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). Include positive controls (e.g., rifampicin) and measure MIC (minimum inhibitory concentration) .
  • Cytotoxicity Screening : Use Vero or HEK-293 cell lines to assess selectivity indices (SI = IC50/MIC). Compounds with SI >10 indicate therapeutic potential .
  • SAR Insights : Compare activity of analogs with varying substituents (e.g., electron-withdrawing groups on benzothiazole enhance potency) .

Advanced Research: How to optimize substituent effects for improved inhibitory potency?

Methodological Answer:

  • Substituent Libraries : Synthesize derivatives with halogen (Cl, F), nitro, or methoxy groups at positions 2 (benzothiazole) and 7 (chromenone). Assess impacts on lipophilicity (logP) and target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize substituents that enhance π-π stacking or hydrogen bonding .
  • Metabolic Stability : Introduce methyl groups to block cytochrome P450-mediated oxidation, as demonstrated in benzothiazole-based RGS4 inhibitors .

Advanced Research: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma protein binding and solubility in biorelevant media (FaSSIF/FeSSIF). Poor in vivo activity may stem from low free drug concentration .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, ester hydrolysis of the 4-methoxybenzoate group may reduce efficacy .
  • Dosing Regimen : Adjust administration routes (e.g., intraperitoneal vs. oral) and use pharmacokinetic modeling to optimize Cmax and AUC .

Advanced Research: What strategies mitigate false positives in high-throughput screening (HTS)?

Methodological Answer:

  • Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. TR-FRET) to confirm hits. For RGS4 inhibitors, validate binding via SPR (surface plasmon resonance) .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates. Add 0.01% Tween-20 to dissolve non-specific aggregates .
  • Structure-Activity Cliffs : Exclude compounds with steep SAR (e.g., minor structural changes causing >100-fold activity loss), indicative of assay artifacts .

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